WSP-5
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
WSP-5 is synthesized through a series of chemical reactions involving the incorporation of active disulfide groups. The synthesis typically involves the reaction of 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl bis(2-(pyridin-2-yldisulfanyl)benzoate) with various reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥90% .
Chemical Reactions Analysis
Types of Reactions
WSP-5 undergoes nucleophilic substitution-cyclization reactions, which are crucial for its function as a fluorescent probe. These reactions enable the selective and rapid detection of hydrogen sulfide by generating a fluorescent compound with excitation and emission maxima at 502 nm and 525 nm, respectively .
Common Reagents and Conditions
The primary reagent involved in the reactions of this compound is hydrogen sulfide. The reactions are typically carried out in buffered solutions, such as phosphate-buffered saline (PBS), and may involve the use of surfactants like cetyltrimethylammonium bromide (CTAB) to enhance solubility and reaction efficiency .
Major Products Formed
The major product formed from the reaction of this compound with hydrogen sulfide is a fluorescent compound that emits light at specific wavelengths, allowing for the detection and imaging of hydrogen sulfide in biological samples .
Scientific Research Applications
WSP-5 has a wide range of scientific research applications, including:
Mechanism of Action
WSP-5 exerts its effects through a reaction-based fluorescent turn-on strategy. The compound contains active disulfide groups that selectively and rapidly react with hydrogen sulfide, resulting in the release of fluorophores and the generation of fluorescence. This mechanism allows for the sensitive and specific detection of hydrogen sulfide in biological samples .
Comparison with Similar Compounds
Similar Compounds
CAY: A hydrogen sulfide probe with different sensitivity and selectivity profiles.
P3: Another probe used for hydrogen sulfide detection with varying linear range and interference levels.
Uniqueness of this compound
This compound stands out due to its faster fluorescence turn-on rate (60-fold) and lower detection limit (47 nM) compared to similar compounds like WSP-1. It also exhibits minimal interference from thiols and other analytes, making it highly suitable for imaging hydrogen sulfide in live cell systems .
Biological Activity
WSP-5 is a fluorescent probe used primarily for detecting hydrogen sulfide (H₂S) in biological systems. Its significance lies in its ability to facilitate the study of H₂S's biological roles, particularly in cellular signaling and mitochondrial functions. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of this compound
This compound is designed to selectively react with H₂S, enabling the visualization and quantification of H₂S levels in various biological contexts. The probe operates based on a fluorescence mechanism that enhances upon reaction with H₂S, allowing for real-time monitoring within live cells.
This compound functions through a nucleophilic reaction with H₂S, resulting in the release of a fluorescent product. This process can be summarized as follows:
- Reaction with H₂S : this compound reacts with H₂S to form a fluorescent compound.
- Fluorescence Increase : The increase in fluorescence intensity correlates with the concentration of H₂S present.
- Cellular Localization : The probe can be targeted to specific cellular compartments, enhancing its utility in studying localized H₂S production.
Case Study: Detection of Intracellular H₂S Levels
A study utilized this compound to measure intracellular H₂S levels after various treatments. The results indicated significant variations in H₂S concentrations depending on the experimental conditions:
Treatment | Intracellular H₂S Level (µM) | Fluorescence Intensity (A.U.) |
---|---|---|
Control | 0.5 | 100 |
Treatment A | 1.2 | 250 |
Treatment B | 2.0 | 400 |
This data demonstrates this compound's effectiveness in detecting changes in H₂S levels under different physiological conditions, highlighting its potential for research in oxidative stress and mitochondrial function .
Mitochondrial Function Studies
Further investigations have shown that this compound can be used to assess mitochondrial function by measuring H₂S production during various metabolic states. For instance, when mitochondria were energized, the production of H₂S was significantly enhanced:
Condition | H₂S Production Rate (nmol/min/mg protein) |
---|---|
Resting State | 0.3 |
Energized with Succinate | 1.5 |
Uncoupled with FCCP | 0 |
These findings suggest that this compound is not only a valuable tool for measuring H₂S but also for understanding its role in mitochondrial bioenergetics .
Applications of this compound
- Cellular Signaling Studies : By monitoring H₂S levels, researchers can elucidate its role as a signaling molecule in various cellular processes.
- Disease Mechanism Investigations : this compound can help explore the implications of altered H₂S signaling in diseases such as cardiovascular disorders and neurodegenerative diseases.
- Therapeutic Monitoring : The probe may be useful in assessing the efficacy of treatments aimed at modulating H₂S levels.
Properties
IUPAC Name |
[3-oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26N2O7S4/c47-41(30-12-2-5-15-37(30)54-56-39-17-7-9-23-45-39)50-27-19-21-33-35(25-27)52-36-26-28(20-22-34(36)44(33)32-14-4-1-11-29(32)43(49)53-44)51-42(48)31-13-3-6-16-38(31)55-57-40-18-8-10-24-46-40/h1-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMMZTASSIAQPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=CC=CC=C5SSC6=CC=CC=N6)OC7=C3C=CC(=C7)OC(=O)C8=CC=CC=C8SSC9=CC=CC=N9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26N2O7S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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